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\ v

An In-Depth Technical Guide to 2-(3-Amino-benzenesulfonylamino)-benzoic acid (CAS:
55990-13-1)

Prepared by: Gemini, Senior Application Scientist

Abstract: This document provides a comprehensive technical overview of 2-(3-Amino-
benzenesulfonylamino)-benzoic acid, CAS number 55990-13-1. Intended for researchers,
chemists, and drug development professionals, this guide synthesizes available data to cover
the compound's core physicochemical properties, a proposed synthetic route, detailed
analytical characterization methodologies, and safe handling protocols. Furthermore, it
explores the potential applications of this molecule as a research chemical and building block
in medicinal chemistry, drawing parallels with structurally related bioactive compounds. The
information is presented with a focus on experimental rationale and procedural integrity,
supported by authoritative citations.

Molecular Profile and Physicochemical Properties

2-(3-Amino-benzenesulfonylamino)-benzoic acid is a complex organic molecule featuring
three key functional domains: an anthranilic acid (2-aminobenzoic acid) core, a

benzenesulfonyl group, and a meta-substituted aniline moiety. This unique combination of a
carboxylic acid, a sulfonamide linkage, and a free aromatic amine makes it a versatile, albeit
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under-investigated, chemical entity. Its primary identified use is as a laboratory chemical for
scientific research and development.[1]

Nomenclature and Chemical Identifiers

A clear and unambiguous identification is critical for regulatory compliance, procurement, and
research documentation. The key identifiers for this compound are summarized below.

Identifier Value Source(s)

CAS Number 55990-13-1 [11[2][3]
2-[(3-

IUPAC Name aminophenyl)sulfonylaminolbe  [3]
nzoic acid

Molecular Formula C13H12N204S [2][3]

Molecular Weight 292.31 g/mol [2][3]
2-(3-

Synonyms Aminophenylsulfonamido)benz  [3][4]
oic acid
GLOSXPMJTFDWRO-

InChl Key [3]

UHFFFAOYSA-N

Physicochemical Data

The physical state and stability are fundamental parameters for designing experiments, from
dissolution for in vitro assays to long-term storage.
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Property Value Source(s)
Appearance Solid [1114]
Melting Point 140- 150 °C [1]

2 - 8 °C in a dry, well-ventilated
Recommended Storage [2]

place

. - Stable under recommended
Chemical Stability . [1]
storage conditions

Synthesis and Purification

While specific synthesis documentation for CAS 55990-13-1 is not readily available in the
provided literature, a plausible and robust synthetic route can be designed based on
established organic chemistry principles for forming sulfonamides. The most logical approach
involves the coupling of an anthranilic acid derivative with a suitably protected
aminobenzenesulfonyl chloride.

Rationale for Synthetic Strategy

The core of the strategy is the nucleophilic attack of the amino group of 2-aminobenzoic acid
on the electrophilic sulfur atom of 3-aminobenzenesulfonyl chloride. Two key challenges must
be addressed:

o Chemoselectivity: 2-aminobenzoic acid has two nucleophilic sites (the amino group and the
carboxylate). The amino group is a stronger nucleophile, but the reaction is typically run in
the presence of a base, which deprotonates the carboxylic acid. To ensure the reaction
occurs at the desired amino group, a non-nucleophilic base like pyridine or triethylamine is
employed.

o Self-Condensation: The reagent 3-aminobenzenesulfonyl chloride possesses both an
electrophilic sulfonyl chloride and a nucleophilic amino group, leading to potential self-
polymerization. To prevent this, the amino group on the sulfonyl chloride must be protected
prior to the coupling reaction. A common and easily removable protecting group like tert-
butyloxycarbonyl (Boc) is ideal. The Boc group is stable to the coupling conditions but can be
cleanly removed with acid in the final step.
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Proposed Synthetic Workflow

The proposed two-step synthesis is outlined below. This workflow ensures high yields and
minimizes side-product formation by controlling the reactivity of the functional groups.
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Step 1: Boc Protection

3-Aminobenzenesulfonyl Di-tert-butyl dicarbonate
chloride (Boc)20

Base (e.g., TEA)
DCM, 0°C to RT

N-(tert-butoxycarbonyl)-3-
(chlorosulfonyl)aniline

Step 2: Sulfonamide Coupling

[Z-Aminobenzoic acicD Goc-Protected Intermediate (from Step ID

yridine
0?C to RT

G’rotected Producak

Step 3: Deprotection
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CM, RT

Final Product:
2-(3-Amino-benzenesulfonylamino)
-benzoic acid

Click to download full resolution via product page

Caption: Proposed three-step synthesis of the target compound.
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Detailed Experimental Protocol (Proposed)

This protocol is a predictive methodology based on standard procedures for similar chemical

transformations.[5][6]

Step 1: Protection of 3-Aminobenzenesulfonyl chloride

Dissolve 3-aminobenzenesulfonyl chloride (1.0 eq) and di-tert-butyl dicarbonate (1.1 eq) in
dichloromethane (DCM).

Cool the solution to 0 °C in an ice bath.

Add triethylamine (TEA) (1.2 eq) dropwise.

Allow the reaction to warm to room temperature and stir for 12-16 hours.

Monitor reaction completion by Thin Layer Chromatography (TLC).

Upon completion, wash the reaction mixture with 1M HCI, followed by saturated sodium
bicarbonate solution, and finally brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure to yield the Boc-protected intermediate.

Step 2: Sulfonamide Coupling

Dissolve 2-aminobenzoic acid (1.0 eq) in pyridine at 0 °C.

Add the Boc-protected intermediate from Step 1 (1.05 eq) portion-wise, maintaining the
temperature below 5 °C.

Allow the mixture to warm to room temperature and stir for 24 hours.

Pour the reaction mixture into ice-cold 2M HCI.

Collect the resulting precipitate by vacuum filtration.

Wash the solid with cold water and dry to obtain the protected product.
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Step 3: Boc Deprotection
e Suspend the protected product from Step 2 in DCM.
e Add trifluoroacetic acid (TFA) (5-10 eq) or a solution of 4M HCI in dioxane.

 Stir at room temperature for 2-4 hours until TLC indicates the disappearance of the starting

material.
» Remove the solvent and excess acid under reduced pressure.
 Triturate the residue with diethyl ether to induce precipitation.

 Filter the solid, wash with ether, and dry under vacuum to yield the final product, 2-(3-
Amino-benzenesulfonylamino)-benzoic acid.

Purification: The final product can be purified by recrystallization from an appropriate solvent
system, such as ethanol/water, to achieve high purity.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, structure, and purity of
the synthesized compound. A combination of spectroscopic and chromatographic techniques
should be employed.

Spectroscopic Analysis (Predicted)

While experimental spectra for this specific compound are not available, we can predict the key
features based on its constituent functional groups.

e IH NMR Spectroscopy: The proton NMR spectrum is expected to be complex. Key signals
would include:

o Aromatic protons from both benzene rings, likely appearing as complex multiplets in the
range of 6 6.5-8.0 ppm.

o Two broad singlets corresponding to the N-H protons of the sulfonamide and the primary
amine. These peaks may be exchangeable with D20.
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o Avery broad singlet for the carboxylic acid proton, typically downfield (> & 10 ppm), which
would also exchange with D20.

« Infrared (IR) Spectroscopy: The IR spectrum provides a fingerprint of the functional groups
present.

o O-H Stretch (Carboxylic Acid): A very broad band from ~2500-3300 cm~1.[7]

o N-H Stretch (Amine & Sulfonamide): Two distinct peaks for the primary amine around
3350-3450 cm~1, and a single peak for the sulfonamide N-H around 3250 cm~1.

o C=0 Stretch (Carboxylic Acid): A strong, sharp absorption around 1700-1680 cm~1.[7]

o S=0 Stretch (Sulfonamide): Two strong characteristic bands for the asymmetric and
symmetric stretching of the sulfonyl group, typically around 1350 cm~t and 1160 cm™1,
respectively.

e Mass Spectrometry (MS):

o Electrospray lonization (ESI): In positive mode, the molecular ion peak [M+H]* would be
expected at m/z 293.3. In negative mode, [M-H]~ would appear at m/z 291.3.

o Fragmentation: Key fragmentation patterns would likely involve the loss of SOz (64 Da)
and cleavage at the sulfonamide bond.

Chromatographic Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the standard for assessing the purity of
non-volatile organic compounds.

Recommended HPLC-UV Protocol: For routine purity checks, a reverse-phase HPLC method
is suitable.[8][9]
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Parameter Recommended Condition Rationale
Provides good retention and
C18 (e.g., 4.6 x 150 mm, 5 ]
Column separation for moderately

Hm)

polar aromatic compounds.

Mobile Phase A

0.1% Formic Acid in Water

Acidifies the mobile phase to
suppress ionization of the
carboxylic acid, leading to

sharper peaks.

Mobile Phase B

0.1% Formic Acid in

Acetonitrile

Standard organic modifier for
reverse-phase

chromatography.

Gradient

10% B to 90% B over 20

minutes

A gradient elution is necessary
to elute the compound of
interest while separating it from
more polar or non-polar

impurities.

Flow Rate

1.0 mL/min

Standard analytical flow rate

for a 4.6 mm ID column.

Detection

UV at 254 nm and 280 nm

The aromatic rings will have
strong absorbance at these

wavelengths.

Injection Volume

10 pL

Standard volume to avoid

column overloading.

Handling, Storage, and Safety

Proper handling and storage are paramount to ensure user safety and maintain the integrity of

the compound.

» Precautions for Safe Handling: Avoid contact with skin and eyes. Avoid inhaling vapor or

dust. Use in a well-ventilated area, preferably a fume hood. Keep away from sources of

ignition.[1]
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» Conditions for Safe Storage: Keep the container tightly closed in a dry and well-ventilated
place. The recommended storage temperature is 2-8°C.[1][2]

» Hazardous Decomposition: If involved in a fire, hazardous decomposition products such as
carbon monoxide, nitrogen oxides (NOx), and sulfur oxides (SOx) can be formed.[1]

» Extinguishing Media: Use dry sand, dry chemical, or alcohol-resistant foam to extinguish
fires.[1]

Potential Applications and Future Research

While currently supplied for research purposes only, the molecular architecture of 2-(3-Amino-
benzenesulfonylamino)-benzoic acid suggests several avenues for investigation, particularly
in drug discovery.

Structural Analogy to Bioactive Scaffolds

The compound contains motifs common in pharmacologically active agents:

» Sulfonamides: This class is renowned for its antibacterial (sulfa drugs), diuretic, and anti-
inflammatory properties.

» Anthranilic Acid Derivatives: This scaffold is central to the fenamate class of non-steroidal
anti-inflammatory drugs (NSAIDs), which act by inhibiting cyclooxygenase (COX) enzymes.
[6][10] Derivatives of aminobenzoic acids have been explored for a wide range of biological
activities, including antifungal, antibacterial, and anti-inflammatory properties.[5][10]

Role as a Synthetic Building Block

The molecule possesses three reactive handles for further chemical modification:

o Carboxylic Acid: Can be converted to esters, amides, or other derivatives to modulate
solubility and cell permeability.

o Primary Aromatic Amine: Can be acylated, alkylated, or used in coupling reactions to build
more complex structures.

o Sulfonamide N-H: Can be deprotonated and alkylated, though this is generally less reactive.
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This trifunctional nature makes it a valuable starting material for constructing chemical libraries
for high-throughput screening.

Proposed Biological Screening Workflow

Given its structural features, a logical first step in evaluating the biological potential of this
compound would be to screen it in assays relevant to inflammation and bacterial infection.

Primary Screening (In Vitro)

Anti-inflammatory Hit Validation & Follow-up
Hypothesis . CO)I(';_/ EOX'ZA
nzyme Inhibition Assay \l»[ Dose-Response Analysis SAR Exploration via Mechanism of Action
) € n

L\ (ICso0 / MIC Determination Studies

Antibacterial hemical Derivatizatio;

S
Compound Hypothesis Antibacterial MIC Assay
CAS 55990-13-1 w‘ (Gram+/Gram- Panel)
" General Cytotoxicity Assay
(e.g., MTT on cell lines)

Click to download full resolution via product page

Caption: A logical workflow for the initial biological evaluation of the compound.

Conclusion

2-(3-Amino-benzenesulfonylamino)-benzoic acid (CAS 55990-13-1) is a multifaceted
chemical compound with defined physicochemical properties but an unexplored biological
profile. Its structural relationship to known pharmacophores, combined with its utility as a
synthetic intermediate, marks it as a compound of interest for medicinal chemistry and
materials science research. This guide provides the foundational knowledge—from synthesis
and analysis to handling and potential applications—required for scientists to effectively and
safely incorporate this molecule into their research and development programs.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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